2-bromo-3-(trifluoromethyl)thiophene
Overview
Description
2-bromo-3-(trifluoromethyl)thiophene is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that this compound is valuable in synthetic chemistry and has broad applications in organic synthesis .
Mode of Action
It is used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions to construct various fluorinated organic compounds .
Biochemical Pathways
Its broad application in organic synthesis suggests that it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in .
Result of Action
The molecular and cellular effects of 2-Bromo-3-trifluoromethylthiophene’s action would depend on the specific reactions it is used in. As a reagent in synthetic chemistry, it contributes to the formation of various fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the bromination of 3-(trifluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are common products of oxidation reactions.
Scientific Research Applications
2-bromo-3-(trifluoromethyl)thiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: Similar in structure but with a methyl group instead of a trifluoromethyl group.
2-bromo-3-chlorothiophene: Contains a chlorine atom instead of a trifluoromethyl group.
3-bromo-2-(trifluoromethyl)thiophene: The positions of the bromine and trifluoromethyl groups are reversed.
Uniqueness
2-bromo-3-(trifluoromethyl)thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with enhanced biological activity and stability .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIYJMLQPVCHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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